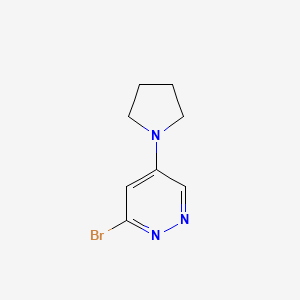

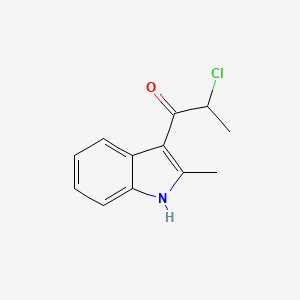

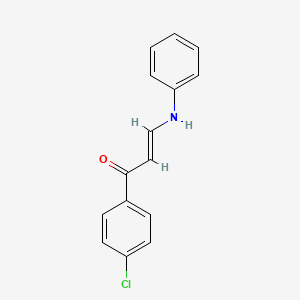

![molecular formula C10H12F3N3O2 B2702769 (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine CAS No. 381241-10-7](/img/structure/B2702769.png)

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine

カタログ番号 B2702769

CAS番号:

381241-10-7

分子量: 263.22

InChIキー: GPIAUHZGDZGEJK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Mechanistic Insights and Synthetic Applications

- Three-Component Condensation for Aminomethylenebisphosphonates : The three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, followed by acid hydrolysis, utilizes N-substituted aminomethylenebisphosphonic acids. This method is beneficial for preparing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. p-Nitroaniline, a similar nitro-substituted amine, has been employed to understand the reaction mechanism, demonstrating the versatility of such amines in synthesis (Dabrowska et al., 2009).

Functional Materials and Catalysis

- Graphene-based Catalysts for Nitro Compound Reduction : Nitro compounds' reduction is crucial for synthesizing amines, essential in drugs, biologically active molecules, and polymers. Research on graphene-based catalysts, including those utilizing amino-functionalized compounds, underscores the importance of such structures in enhancing catalytic efficiency for nitro compound reduction. This application is particularly relevant for environmental remediation and the synthesis of valuable amines (Nasrollahzadeh et al., 2020).

Advanced Synthesis Techniques

- Metal-free Photoredox Catalysis for C–C Bond Formation : The development of metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives highlights the significance of such amines in modern synthetic chemistry. This approach enables the functionalization of alkynes and alkenes under mild conditions, showcasing the utility of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine derivatives in complex molecule synthesis (Ociepa et al., 2018).

Molecular Design and Drug Synthesis

- Aminopropylsilicas in C–C Forming Reactions : The catalytic activity of aminopropylsilicas, prepared through various synthetic methods, in classical C–C forming reactions like the nitroaldol condensation and Michael addition, showcases the potential of this compound derivatives in facilitating these pivotal synthetic transformations. This research underlines the importance of the surface functionalization of silica particles with amino groups for catalytic applications (Macquarrie et al., 2003).

特性

IUPAC Name |

N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O2/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18/h2-3,6,15H,1,4-5,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIAUHZGDZGEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976285 |

Source

|

| Record name | N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6081-17-0 |

Source

|

| Record name | N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one

731003-87-5

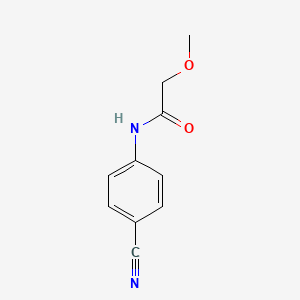

N-(4-cyanophenyl)-2-methoxyacetamide

104703-39-1

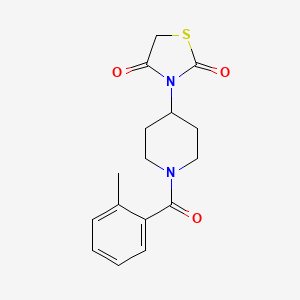

![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)

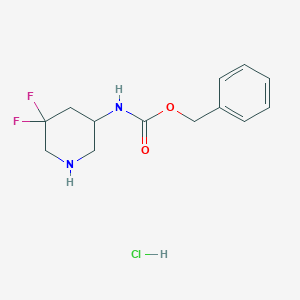

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)

![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)

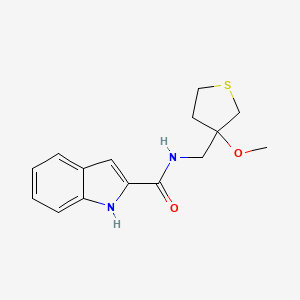

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid](/img/structure/B2702704.png)